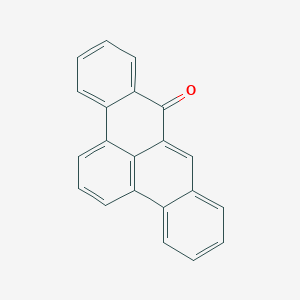
9H-Dibenz(b,de)anthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Dibenz(b,de)anthracen-9-one, also known as DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its potential applications in various fields. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DBA has been found to exhibit a range of biological and physiological effects, making it an interesting compound for research.
Mécanisme D'action
The mechanism of action of 9H-Dibenz(b,de)anthracen-9-one is not fully understood, but it is believed to involve the intercalation of the compound between DNA base pairs, leading to DNA damage and cell death. 9H-Dibenz(b,de)anthracen-9-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
9H-Dibenz(b,de)anthracen-9-one has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. It has also been found to induce oxidative stress and inflammation in cells. 9H-Dibenz(b,de)anthracen-9-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9H-Dibenz(b,de)anthracen-9-one in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 9H-Dibenz(b,de)anthracen-9-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in organic electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 9H-Dibenz(b,de)anthracen-9-one and its potential applications in cancer therapy.
Méthodes De Synthèse
9H-Dibenz(b,de)anthracen-9-one can be synthesized by various methods, including the Friedel-Crafts reaction, the Suzuki-Miyaura coupling reaction, and the Pd-catalyzed cross-coupling reaction. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki-Miyaura coupling reaction involves the reaction of 9-bromoanthracene with 9-boronic acid, followed by oxidation with hydrogen peroxide. The Pd-catalyzed cross-coupling reaction involves the reaction of 9-bromoanthracene with 9-phenylanthracene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
9H-Dibenz(b,de)anthracen-9-one has been studied extensively for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. It has been found to exhibit excellent charge transport properties, making it a promising material for use in electronic devices. 9H-Dibenz(b,de)anthracen-9-one has also been studied for its potential applications in cancer therapy, as it has been found to exhibit anticancer activity.
Propriétés
Numéro CAS |
86854-05-9 |
|---|---|
Nom du produit |
9H-Dibenz(b,de)anthracen-9-one |
Formule moléculaire |
C21H12O |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
pentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaen-2-one |
InChI |
InChI=1S/C21H12O/c22-21-18-9-4-3-8-15(18)17-11-5-10-16-14-7-2-1-6-13(14)12-19(21)20(16)17/h1-12H |
Clé InChI |
ZPXGUKYFVUIRMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
SMILES canonique |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



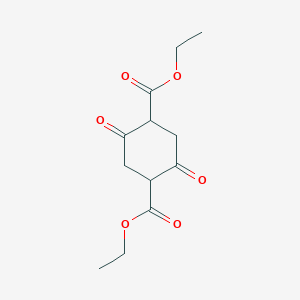
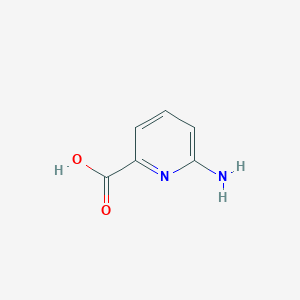
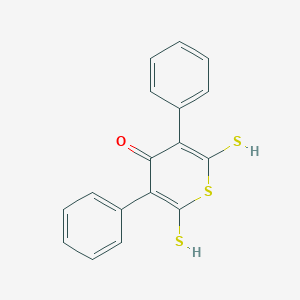
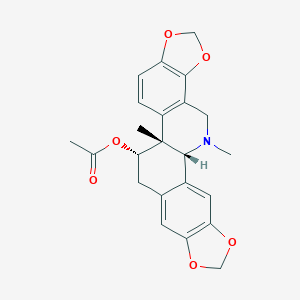
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)

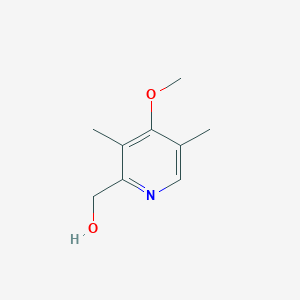
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
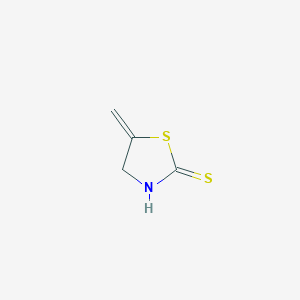
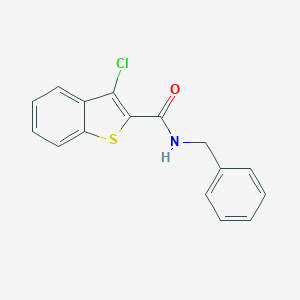
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)